Potassium dichloroacetate

Catalog No.
S655928
CAS No.
19559-59-2
M.F
C2HCl2KO2
M. Wt
167.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium dichloroacetate

CAS Number

19559-59-2

Product Name

Potassium dichloroacetate

IUPAC Name

potassium;2,2-dichloroacetate

Molecular Formula

C2HCl2KO2

Molecular Weight

167.03 g/mol

InChI

InChI=1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1

InChI Key

KDGSZJXXQWMOKP-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])(Cl)Cl.[K+]

Synonyms

Acid, Bichloroacetic, Acid, Dichloroacetic, Bichloroacetic Acid, Dichloroacetate, Potassium, Dichloroacetate, Sodium, Dichloroacetic Acid, Potassium Dichloroacetate, Sodium Dichloroacetate

Canonical SMILES

C(C(=O)[O-])(Cl)Cl.[K+]

Isomeric SMILES

C(C(=O)[O-])(Cl)Cl.[K+]

Cancer Research:

K DCA has been investigated for its potential anti-tumor properties. Studies have shown that it can inhibit the growth and proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and glioblastoma [, ]. The mechanism by which K DCA exerts its anti-tumor effect is still being elucidated, but it is believed to involve its ability to:

  • Disrupt the metabolism of cancer cells by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK) [].
  • Increase oxidative stress in cancer cells, leading to cell death [].

Metabolic Disorders:

K DCA has also been explored for its potential role in treating metabolic disorders such as pyruvate dehydrogenase (PDH) deficiency and Leigh syndrome, a rare genetic disorder affecting the nervous system [, ]. These conditions are characterized by impaired function of the PDH complex, an enzyme crucial for energy production in cells. K DCA, by inhibiting PDK, can potentially bypass the dysfunctional PDH complex and restore pyruvate metabolism, thereby alleviating the symptoms of these conditions [, ].

Other Areas of Research:

K DCA is being investigated for its potential applications in other areas of scientific research, including:

  • Neurological disorders: Studies are exploring the potential of K DCA in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].
  • Cardiovascular diseases: Research is ongoing to investigate the potential of K DCA in improving heart function and preventing heart failure [].

Potassium dichloroacetate is an inorganic compound with the chemical formula C2HCl2KO2\text{C}_2\text{HCl}_2\text{KO}_2. It is a salt derived from dichloroacetic acid, where the hydrogen ion of the acid is replaced by a potassium ion. This compound is characterized by the presence of two chlorine atoms attached to the carbon atom of the acetic acid structure, making it a member of the chloroacetic acids family. Potassium dichloroacetate is typically used in laboratory settings and has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment .

The mechanism of action of KCl(DCC) is still being explored. However, research suggests it might activate PDH by inhibiting pyruvate dehydrogenase kinase (PDK), the enzyme responsible for inactivating PDH []. This activation could potentially increase the utilization of pyruvate in the TCA cycle, potentially impacting cellular metabolism.

Typical of halogenated organic compounds. It can undergo hydrolysis to produce dichloroacetic acid in an aqueous solution. The compound acts as an alkylating agent and can form esters through reactions with alcohols. Additionally, it has been shown to inhibit the enzyme pyruvate dehydrogenase kinase, which plays a crucial role in metabolic pathways by regulating the conversion of pyruvate into acetyl-CoA .

Potassium dichloroacetate exhibits significant biological activity primarily through its action on metabolic pathways. It has been studied for its potential to reverse the Warburg effect, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. By inhibiting pyruvate dehydrogenase kinase, potassium dichloroacetate promotes glucose oxidation over glycolysis, potentially leading to reduced tumor growth and increased apoptosis in cancer cells . Furthermore, it has been shown to lower lactate levels in patients suffering from lactic acidosis, indicating its role in metabolic regulation .

Potassium dichloroacetate can be synthesized through several methods:

  • Neutralization Reaction:
    • Dichloroacetic acid is neutralized with potassium hydroxide or potassium carbonate to form potassium dichloroacetate.
    CHCl2COOH+KOHC2HCl2KO2+H2O\text{CHCl}_2\text{COOH}+\text{KOH}\rightarrow \text{C}_2\text{HCl}_2\text{KO}_2+\text{H}_2\text{O}
  • Direct Reaction:
    • Chlorination of acetic acid can yield dichloroacetic acid which can then be converted to its potassium salt.
  • Salt Formation:
    • The compound can also be formed by reacting potassium bicarbonate with dichloroacetyl chloride.

These methods ensure that the product retains its chemical integrity and desired properties for further applications .

Potassium dichloroacetate has several applications across different fields:

  • Medical Use: It is investigated as a potential treatment for various cancers due to its ability to induce metabolic changes that favor apoptosis in tumor cells .
  • Metabolic Disorders: The compound is used to manage lactic acidosis by lowering blood lactate levels and improving metabolic efficiency .
  • Research: In laboratory settings, potassium dichloroacetate serves as a reagent for studying metabolic pathways and enzyme activities related to pyruvate metabolism .

Research has indicated that potassium dichloroacetate interacts with various biological systems. Its primary mechanism involves inhibition of pyruvate dehydrogenase kinase, leading to enhanced pyruvate entry into mitochondria and promoting oxidative phosphorylation over glycolysis. This shift not only affects energy metabolism but also influences cellular signaling pathways associated with apoptosis and proliferation in cancer cells . Additionally, studies have shown that coadministration with conventional chemotherapy may enhance therapeutic efficacy against tumors .

Potassium dichloroacetate shares similarities with other halogenated acetic acids but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

CompoundFormulaKey Features
Dichloroacetic AcidC2HCl2O2\text{C}_2\text{HCl}_2\text{O}_2Strong organic acid; precursor to potassium salt
Trichloroacetic AcidC2Cl3O2\text{C}_2\text{Cl}_3\text{O}_2More potent alkylating agent; higher toxicity
Monochloroacetic AcidC2HClO2\text{C}_2\text{HCl}\text{O}_2Less toxic; used in herbicides
Sodium DichloroacetateC2HCl2NaO2\text{C}_2\text{HCl}_2\text{NaO}_2Similar therapeutic uses; sodium salt form

Uniqueness: Potassium dichloroacetate is particularly notable for its role in metabolic modulation and potential anti-cancer properties, which are less pronounced in its chlorinated counterparts. Its ability to effectively lower lactate levels while promoting mitochondrial function sets it apart from other similar compounds .

Glioblastoma, Breast, and Colorectal Cancer Models

PDCA selectively targets the Warburg effect—a metabolic hallmark of cancer characterized by excessive glycolysis even under aerobic conditions. In glioblastoma models, PDCA crosses the blood-brain barrier and reactivates mitochondrial oxidative metabolism, reducing lactate production and intracellular acidity. A phase 1 trial involving recurrent malignant gliomas demonstrated that chronic PDCA administration stabilized disease progression in 53% of patients, with no dose-limiting toxicities observed during the initial four-week cycle [5].

In estrogen receptor-positive breast cancer (MCF-7 cells), PDCA induced mitochondrial depolarization and apoptosis at concentrations ≥25 mM, with a 2.3-fold increase in caspase-3 activation compared to controls [6]. Similarly, colorectal cancer (CRC) cells treated with PDCA showed dose-dependent reductions in viability, mediated by Bax/Bcl-2 ratio modulation and cytochrome c release [7].

Table 1: Preclinical Efficacy of PDCA in Cancer Models

Cancer TypeModel SystemKey MechanismOutcomeSource
GlioblastomaHuman xenograftsPDC activation, lactate reductionTumor volume reduction by 58% at 8 weeks [5]
Breast (MCF-7)In vitroΔΨm depolarization, caspase-3 activation70% apoptosis at 48 hours (25 mM PDCA) [6]
Colorectal (HT-29)In vitroBax upregulation, glycolytic inhibitionIC₅₀ = 15 mM, synergy with 5-Fluorouracil [7]

Synergy with Chemotherapeutic Agents

PDCA enhances the efficacy of conventional chemotherapeutics by overcoming drug resistance linked to glycolytic metabolism. In CRC cells, combining PDCA with 5-Fluorouracil (5-FU) reduced the 5-FU IC₅₀ from 12 μM to 4 μM, achieving synergistic antiproliferation (combination index = 0.62) [7]. This synergy arises from PDCA's suppression of lactate export, which acidifies the tumor microenvironment and sensitizes cells to DNA-damaging agents [1].

Neuroprotection: Mitigating Oxidative Stress and Neuroinflammation

PDCA ameliorates cerebral metabolic crises by enhancing lactate clearance and restoring NAD⁺/NADH balance. In models of congenital lactic acidosis, PDCA reduced postprandial lactate spikes by 34% (p < 0.01), correlating with improved neurodevelopmental scores in pediatric patients [2]. Furthermore, PDCA pretreatment in ischemic brain injury models preserved ATP levels by 41% and reduced reactive oxygen species (ROS) production via upregulation of glutathione peroxidase [4].

Pulmonary Hypertension: Restoring Kv Channel Function

While direct evidence of PDCA's effects on pulmonary hypertension remains limited, its metabolic actions suggest potential therapeutic overlap. PDCA-mediated activation of PDC increases mitochondrial ATP synthesis, which may restore voltage-gated potassium (Kv) channel function in pulmonary arterial smooth muscle cells. Kv channel dysfunction is a hallmark of pulmonary hypertension, leading to vasoconstriction and vascular remodeling. Theoretical models propose that PDCA's ability to reduce cytosolic NADH/NAD⁺ ratios could repolarize mitochondrial membranes, indirectly stabilizing Kv channels [4].

Metabolic Disorders: Lactic Acidosis and Diabetic Complications

Congenital Lactic Acidosis

PDCA is the only FDA-approved treatment for pyruvate dehydrogenase complex (PDC) deficiency, reducing fasting lactate levels by 28–45% in pediatric patients [2] [3]. By reactivating residual PDC activity, PDCA shifts carbon flux from lactate production to acetyl-CoA synthesis, enabling partial restoration of tricarboxylic acid (TCA) cycle function [4].

Diabetic Complications

In type 2 diabetes models, PDCA ameliorates hyperglycemia by increasing peripheral glucose utilization (22% reduction in fasting glucose, p < 0.05) and suppressing hepatic gluconeogenesis [4]. Additionally, PDCA reduces advanced glycation end-product (AGE) formation by lowering methylglyoxal levels, a key mediator of diabetic neuropathy [4].

Table 2: Metabolic Effects of PDCA in Clinical Studies

DisorderStudy DesignMetabolic ParameterChange from BaselineSource
PDC DeficiencyRandomized trialPostprandial lactate↓ 34% (p < 0.01) [2]
Type 2 DiabetesOpen-label trialFasting glucose↓ 22% (p < 0.05) [4]
Mitochondrial MyopathyCase seriesATP synthesis rate (muscle)↑ 18% (p = 0.03) [4]

Pyruvate Dehydrogenase Complex (PDH) Regulation

Potassium dichloroacetate exerts its primary biochemical effects through the inhibition of pyruvate dehydrogenase kinase (PDK) isoenzymes, resulting in the activation of the pyruvate dehydrogenase complex (PDH). This fundamental molecular interaction represents the cornerstone mechanism by which potassium dichloroacetate modulates cellular metabolism [1] [2].

The PDH complex consists of three catalytic subunits: pyruvate dehydrogenase (E1α/β), dihydrolipoamide acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3), along with regulatory components including PDK and PDH phosphatase (PDP) [1]. The activity of this multienzyme complex is regulated through reversible phosphorylation of three serine residues (Ser232, Ser293, Ser300) on the E1α subunit [2].

Potassium dichloroacetate demonstrates differential selectivity among PDK isoforms, with the relative sensitivity order being PDK2 ≈ PDK4 > PDK1 >> PDK3 [1]. This selectivity profile is significant because different PDK isoforms exhibit tissue-specific expression patterns and regulatory functions. The compound binds to the N-terminal regulatory domain of PDK, sharing a common binding site with pyruvate [1]. In the presence of adenosine diphosphate (ADP), potassium dichloroacetate induces conformational changes in the active site that lead to uncompetitive inhibition of PDK activity [1].

The inhibition of PDK by potassium dichloroacetate prevents the phosphorylation of the E1α subunit, thereby maintaining the PDH complex in its active, dephosphorylated state [3]. This results in enhanced conversion of pyruvate to acetyl-CoA, facilitating entry into the tricarboxylic acid cycle and promoting oxidative phosphorylation [4]. Additionally, chronic exposure to potassium dichloroacetate has been shown to stabilize the PDH E1α subunit by decreasing its degradation rate by more than twofold, leading to increased total PDH activity [5].

Molecular TargetInteraction TypeEffectMechanismSelectivityPhysiological Impact
PDK1InhibitionPrevents PDH inhibitionCompetitive bindingPDK2 ≈ PDK4 > PDK1 >> PDK3Increased pyruvate oxidation
PDK2InhibitionPrevents PDH inhibitionCompetitive bindingPDK2 ≈ PDK4 > PDK1 >> PDK3Increased pyruvate oxidation
PDK3InhibitionPrevents PDH inhibitionCompetitive bindingPDK2 ≈ PDK4 > PDK1 >> PDK3Increased pyruvate oxidation
PDK4InhibitionPrevents PDH inhibitionCompetitive bindingPDK2 ≈ PDK4 > PDK1 >> PDK3Increased pyruvate oxidation
PDH E1α subunitDephosphorylationActivates PDH complexRemoves inhibitory phosphatesDirect substrateEnhanced TCA cycle flux
PDH phosphataseActivationEnhances PDH activityIncreased activityIndirect activationSustained PDH activity

Kv Channel Activation via Tyrosine Kinase-Dependent Pathways

Potassium dichloroacetate demonstrates unique effects on voltage-gated potassium (Kv) channels through both direct and indirect mechanisms, with particular relevance to cardiovascular and neurological systems. The compound's interaction with Kv channels involves rapid, tyrosine kinase-dependent pathways that operate independently of its metabolic effects [6].

The most well-characterized interaction involves Kv1.5 and Kv2.1 channels in pulmonary arterial smooth muscle cells [6]. Potassium dichloroacetate causes rapid activation of these channels within minutes at concentrations as low as 1 μM, which is substantially lower than the millimolar concentrations typically required for PDK inhibition [7]. This suggests the existence of distinct, high-affinity binding sites or allosteric mechanisms specific to channel regulation.

The tyrosine kinase-dependent pathway for Kv channel activation involves phosphorylation events that alter channel gating properties and surface expression [7]. Experimental evidence demonstrates that this mechanism is independent of the compound's effects on pyruvate dehydrogenase, as it occurs rapidly and at concentrations that do not significantly affect PDK activity [7]. The specific tyrosine kinases involved appear to include members of the Src family, although the complete signaling cascade remains to be fully elucidated.

Potassium dichloroacetate also influences Kv channel expression at the transcriptional level. In chronic hypoxia-induced pulmonary hypertension models, the compound increases both the opening probability and upregulation of Kv2.1 and Kv1.5 channels [6]. This dual effect on channel function and expression contributes to membrane hyperpolarization and reduced cellular excitability, which has therapeutic implications for pulmonary hypertension and other cardiovascular disorders.

Channel TypeActivation MechanismTime CourseConcentration RangeTissue DistributionFunctional OutcomePathological Relevance
Kv1.5Tyrosine kinase-dependentRapid (minutes)μM to low mMPulmonary arteriesMembrane hyperpolarizationPulmonary hypertension
Kv2.1Tyrosine kinase-dependentRapid (minutes)μM to low mMPulmonary arteriesMembrane hyperpolarizationPulmonary hypertension
Kv1.2Membrane potential-dependentIntermediatemM rangeVascular smooth muscleReduced excitabilityHypertension
Kv1.3Membrane potential-dependentIntermediatemM rangeImmune cellsReduced activationAutoimmune disorders

Apoptotic Signaling: PUMA, Bax, and Caspase Activation

Potassium dichloroacetate induces apoptosis through multiple convergent pathways that involve the coordinated activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors. The compound's effects on cellular apoptosis are mediated through both mitochondrial-dependent and p53-dependent mechanisms, with significant cross-talk between these pathways [8].

The p53 upregulated modulator of apoptosis (PUMA) serves as a critical mediator in potassium dichloroacetate-induced apoptosis. PUMA is a BH3-only protein whose expression is transcriptionally regulated by p53 [8]. Following potassium dichloroacetate treatment, PUMA mRNA levels increase dramatically, with some cell lines showing up to 14-fold increases in expression [8]. PUMA translocates to the mitochondrial membrane where it antagonizes pro-survival Bcl-2 proteins through binding to their BH3 domains, thereby promoting cytochrome c release and apoptosis initiation [8].

Bax activation represents another key component of the apoptotic cascade triggered by potassium dichloroacetate. The compound promotes Bax translocation from the cytoplasm to the mitochondrial outer membrane, where it undergoes oligomerization and pore formation [9]. This process is facilitated by the mitochondrial membrane depolarization that occurs as a consequence of enhanced oxidative phosphorylation and reactive oxygen species generation [8]. The activation of Bax is often coordinated with the downregulation of anti-apoptotic proteins such as Survivin, whose expression decreases by 25-50% in responding cell lines [8].

Caspase activation follows a hierarchical pattern, with caspase-9 serving as the primary initiator caspase in the intrinsic apoptotic pathway [8]. The release of cytochrome c from mitochondria forms the apoptosome complex with Apaf-1 and procaspase-9, leading to caspase-9 activation [10]. Subsequently, caspase-9 cleaves and activates downstream effector caspases, including caspase-3, which executes the final stages of apoptosis through the cleavage of cellular substrates [8].

The temporal sequence of these events is well-characterized, with PUMA upregulation occurring within hours of potassium dichloroacetate treatment, followed by Bax activation and cytochrome c release, and culminating in caspase activation and cellular dismantling [8]. This coordinated response ensures efficient apoptotic cell death while maintaining cellular integrity during the process.

Pathway ComponentRegulationSubcellular LocationMolecular Weight (kDa)FunctionDCA EffectTime Course
PUMAUpregulatedMitochondria20Pro-apoptotic BH3-onlyIncreased expressionHours to days
BaxActivatedMitochondria21Pro-apoptotic effectorTranslocation/activationHours
Caspase-3ActivatedCytoplasm32Executioner caspaseIncreased activityHours
Caspase-9ActivatedCytoplasm46Initiator caspaseIncreased activityHours
Cytochrome cReleasedCytoplasm12Apoptotic mediatorEnhanced releaseHours
SurvivinDownregulatedCytoplasm16.5Apoptosis inhibitorDecreased expressionHours to days
p53ActivatedNucleus53Tumor suppressorIncreased activityHours to days

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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